

chlorphenesin carbamate degradation kinetics alkaline solutions

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Compound Focus: Chlorphenesin Carbamate

CAS No.: 886-74-8

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Kinetic Data & Experimental Conditions

Aspect	Details
Compound Studied	Chlorphenesin Carbamate (α -CPC)
Studied Conditions	Strongly alkaline aqueous solutions; Temperature range: 0°C to 20°C [1] [2]
Kinetic Order	Does not obey simple pseudo-first-order kinetics; described as a complex mechanism involving consecutive, parallel, and reverse reactions [1] [2].
Rate Law	Specific base-catalyzed hydrolysis: ($k = k_{\text{OH}} \cdot a_{\text{OH}}$) (rate is dependent on hydroxide ion activity) [1] [2].
Activation Parameters	Arrhenius plot was approximately linear, but specific activation energy and entropy values were not provided for the alkaline pathway [1] [2].
Identified Degradation Products	Chlorphenesin-2-carbamate (β -CPC, an isomer) and Chlorphenesin (CP, hydrolysis product) [1] [2].

Experimental Protocol Overview

For researchers seeking to replicate or understand the methodology, here is a summary of the key experimental steps as inferred from the study [1] [2]:

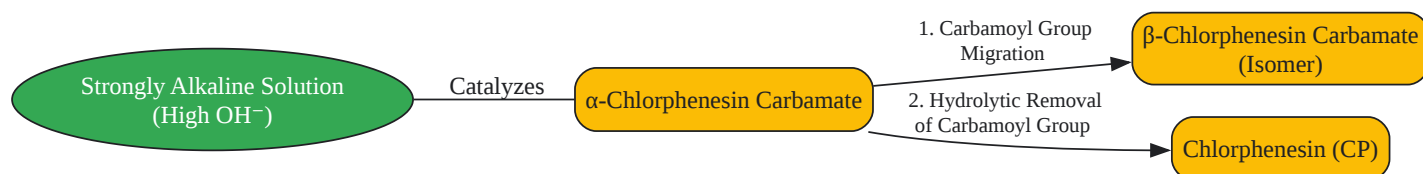
- **1. Reaction Environment:** Prepare strongly alkaline aqueous solutions. The study used a range of high pH conditions.
- **2. Temperature Control:** Conduct degradation experiments under controlled, low temperatures (0°C, 10°C, 20°C) to facilitate kinetic measurement.
- **3. Kinetic Analysis:** Monitor the concentration of α -CPC over time. The complex kinetics require analytical methods capable of distinguishing between the parent compound and its degradation products.
- **4. Product Identification:** Use analytical techniques (not specified, but typically chromatography or spectroscopy) to identify and confirm the structures of the degradation products, β -CPC and CP.

Proposed Degradation Mechanism

The study proposed that the degradation of α -CPC in strong alkali involves two key reactions triggered by hydroxide ions [1] [2]:

- **Carbamoyl Group Migration:** The carbamoyl group (-OCONH₂) migrates from one hydroxyl group to the adjacent one on the molecule, forming the isomer **chlorphenesin-2-carbamate (β -CPC)**.
- **Hydrolytic Removal:** The carbamoyl group is completely removed from the molecule, yielding **chlorphenesin (CP)**.

The diagram below illustrates this proposed reaction pathway.



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Key Differences from Acidic Degradation

For a comprehensive view, it is useful to contrast these findings with the behavior of the same compound under acidic conditions, as investigated in a related 1986 study [3] [4].

Parameter	Alkaline Degradation	Acidic Degradation
Kinetic Order	Complex (non-first-order)	Pseudo-first-order [3]
Catalysis Type	Specific base catalysis [1]	Specific acid catalysis [3]
Primary Product	Chlorphenesin-2-carbamate (isomer) and Chlorphenesin [1]	Chlorphenesin only [3]
Key Mechanism	Carbamoyl group migration & removal [1]	Removal of carbamoyl group without isomerization [3]
Activation Energy	Not specified	21.8 kcal·mol ⁻¹ [3]

Research Implications

The primary implication of this kinetic study is for **pharmaceutical formulation and stability assessment**. Understanding that α -CPC undergoes a complex degradation pathway in alkali, including isomerization, is critical for:

- **Formulation Science:** Ensuring that drug products are formulated at a pH that maximizes shelf-life.
- **Analytical Development:** Creating methods that can separate and quantify α -CPC from its isomer (β -CPC) and hydrolytic product (CP) during stability testing.
- **Mechanistic Insight:** The proposed mechanism highlights the reactivity of the carbamate group and the possibility of intramolecular transfer, which is a valuable case study in organic and pharmaceutical chemistry.

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References

1. Kinetics and Mechanism of Degradation of Chlorphenesin ... [jstage.jst.go.jp]
2. Kinetics and Mechanism of Degradation of Chlorphenesin ... [jstage.jst.go.jp]
3. Kinetics and Mechanism of Degradation of Chlorphenesin ... [jstage.jst.go.jp]
4. Kinetics and mechanism of degradation of chlorphenesin ... [cir.nii.ac.jp]

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